Stereochemical Identity: Enantiomer vs. Racemate
The (S)-enantiomer (CAS 1217603-41-2) exhibits a specific optical rotation [α]D20 of -16 ± 2° (c=1, DMF), whereas the (R)-enantiomer (CAS 884880-39-1) is specified solely by purity (97%) without disclosed optical rotation data in vendor documentation . The racemic mixture (CAS 1246172-30-4) carries a reduced purity specification of 95%+ and lacks stereochemical characterization entirely [1]. The defined negative optical rotation of the (S)-enantiomer provides an orthogonal identity verification metric that is absent for the (R)-enantiomer and racemate, enabling lot-to-lot consistency validation in regulated synthesis workflows.
| Evidence Dimension | Stereochemical identity verification parameter |
|---|---|
| Target Compound Data | [α]D20 = -16 ± 2° (c=1, DMF) |
| Comparator Or Baseline | (R)-enantiomer: optical rotation not disclosed; Racemate: optical rotation not applicable/not disclosed |
| Quantified Difference | Defined negative rotation versus undefined rotation metrics |
| Conditions | Polarimetry at 20°C in dimethylformamide (DMF) solvent |
Why This Matters
The availability of a quantitative optical rotation specification enables QC verification of enantiomeric integrity, which is essential for chiral peptide synthesis where stereochemical fidelity directly determines biological activity.
- [1] Chemenu. Product Information: Fmoc-(RS)-2-amino-3-hydroxy-3-methylbutanoic acid, CAS 1246172-30-4, Purity 95%+. View Source
